Cas no 10154-72-0 (Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)

Propanoic acid, 3-(phenylsulfonyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Propanoic acid, 3-(phenylsulfonyl)-, methyl ester
- methyl 3-(benzenesulfonyl)propanoate
- 3-Benzenesulfonyl-propionic acid methyl ester
- AKOS008901452
- methyl3-(phenylsulfonyl)propanoate
- methyl 3-(phenylsulfonyl)propanoate
- METHYL 3-(PHENYLSULFONYL)PROPIONATE
- DTXSID30400635
- 10154-72-0
- F51893
-
- インチ: InChI=1S/C10H12O4S/c1-14-10(11)7-8-15(12,13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- InChIKey: WWSDWMABULBZIZ-UHFFFAOYSA-N
- ほほえんだ: COC(=O)CCS(=O)(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 228.04566
- どういたいしつりょう: 228.046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.8A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- PSA: 60.44
- LogP: 2.10420
Propanoic acid, 3-(phenylsulfonyl)-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657731-5g |
Methyl 3-(phenylsulfonyl)propanoate |
10154-72-0 | 98% | 5g |
¥13660 | 2023-04-17 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB00861-5g |
methyl 3-(phenylsulfonyl)propanoate |
10154-72-0 | 95% | 5g |
$923 | 2023-09-07 |
Propanoic acid, 3-(phenylsulfonyl)-, methyl ester 関連文献
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2. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Propanoic acid, 3-(phenylsulfonyl)-, methyl esterに関する追加情報
Propanoic acid, 3-(phenylsulfonyl)-, methyl ester (CAS No. 10154-72-0): An Overview of Its Properties, Applications, and Recent Research Developments
Propanoic acid, 3-(phenylsulfonyl)-, methyl ester (CAS No. 10154-72-0) is a versatile compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, which include a phenylsulfonyl group and a methyl ester functionality. These properties make it an important intermediate in the synthesis of various bioactive molecules and functional materials.
The chemical structure of propanoic acid, 3-(phenylsulfonyl)-, methyl ester can be represented as CH3OC(O)CH2CH2SOPh. The presence of the phenylsulfonyl group imparts significant stability and reactivity to the molecule, making it suitable for a variety of chemical transformations. The methyl ester functionality provides additional versatility, allowing for easy conversion to other functional groups through hydrolysis or transesterification reactions.
In the context of organic synthesis, propanoic acid, 3-(phenylsulfonyl)-, methyl ester is often used as a building block for the synthesis of complex molecules. Its reactivity and stability make it an ideal starting material for multi-step synthetic sequences. For example, recent studies have shown that this compound can be efficiently converted into various substituted phenylsulfones and sulfoxides, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
In the pharmaceutical industry, propanoic acid, 3-(phenylsulfonyl)-, methyl ester has gained attention due to its potential as a precursor for the synthesis of bioactive compounds. One notable application is in the development of anti-inflammatory agents. The phenylsulfonyl group has been shown to enhance the biological activity of certain compounds by improving their lipophilicity and metabolic stability. This has led to the synthesis of several promising drug candidates that are currently undergoing preclinical and clinical evaluation.
Recent research has also explored the use of propanoic acid, 3-(phenylsulfonyl)-, methyl ester in materials science. The compound's unique combination of functional groups makes it suitable for the preparation of functional polymers and coatings. For instance, studies have demonstrated that this compound can be polymerized to form sulfonated polyesters with excellent thermal stability and mechanical properties. These polymers have potential applications in areas such as electronic devices and biomedical implants.
The environmental impact of propanoic acid, 3-(phenylsulfonyl)-, methyl ester is another area of active research. While the compound itself is not classified as hazardous under current regulations, its degradation products and environmental fate are subjects of ongoing investigation. Recent studies have focused on developing environmentally friendly synthetic routes for this compound to minimize its ecological footprint. Green chemistry principles are being applied to design more sustainable processes that reduce waste generation and energy consumption.
In conclusion, propanoic acid, 3-(phenylsulfonyl)-, methyl ester (CAS No. 10154-72-0) is a valuable compound with diverse applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical structure provides a foundation for the development of novel bioactive molecules and functional materials. Ongoing research continues to expand our understanding of its properties and potential uses, making it an important focus in both academic and industrial settings.
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